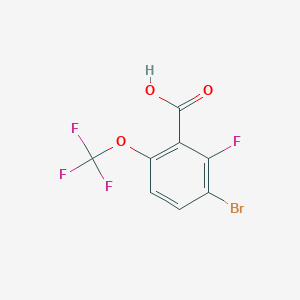

3-bromo-2-fluoro-6-(trifluoromethoxy)benzoicacid

Descripción

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by a bromo (Br) substituent at position 3, a fluoro (F) group at position 2, and a trifluoromethoxy (-OCF₃) group at position 4.

Propiedades

IUPAC Name |

3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(16-8(11,12)13)5(6(3)10)7(14)15/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUIHKINCIKWKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)C(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or fluorine atoms.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxybenzoic acid moiety.

Aplicaciones Científicas De Investigación

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that can undergo various transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the context of its use.

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Properties of Analogs

Substituent Effects on Acidity and Reactivity

- Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound enhances acidity compared to methyl (-CH₃) or butoxy (-OC₄H₉) substituents. For example, 3-butoxy-6-chloro-2-fluorobenzoic acid has a pKa of 1.82, while trifluoromethyl analogs are expected to be more acidic due to stronger electron withdrawal .

- Positional Isomerism : The placement of Br and -CF₃/-OCF₃ significantly impacts reactivity. For instance, 6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid (Br at C6) may exhibit steric hindrance in coupling reactions compared to Br at C3 .

Commercial Availability and Suppliers

Actividad Biológica

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound notable for its unique combination of halogen substituents, which significantly influence its chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

The compound has a molecular formula of CHBrFO and a molecular weight of approximately 303.01 g/mol. It is classified as a moderately soluble compound with high gastrointestinal absorption potential and exhibits notable permeability across biological membranes. The trifluoromethoxy group enhances its stability and interaction with biological targets, making it a candidate for further pharmacological studies.

The biological activity of 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid primarily involves interactions with specific molecular targets, such as enzymes or receptors. Studies have indicated that the compound can inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other pharmaceuticals.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid. For instance, derivatives containing trifluoromethyl groups have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL . This suggests that the compound may possess similar antimicrobial properties worth exploring.

Cytotoxicity and Selectivity

Research has shown that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. For example, several derivatives were found to have selectivity indices above 10 when tested against various cancer cell lines, indicating potential for therapeutic applications in oncology .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study investigating the inhibition of CYP1A2 by 3-bromo-2-fluoro-6-(trifluoromethoxy)benzoic acid revealed that the compound acts as a competitive inhibitor. The kinetic parameters indicated a significant reduction in enzyme activity in the presence of the compound, suggesting that it could impact the metabolism of co-administered drugs.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various fluoro and trifluoromethyl-substituted compounds demonstrated their efficacy against resistant bacterial strains. The study found that certain derivatives exhibited enhanced solubility and stability, leading to improved antimicrobial activity compared to their non-fluorinated counterparts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 303.01 g/mol |

| Solubility | Moderately soluble |

| Gastrointestinal Absorption | High |

| CYP1A2 Inhibition | Competitive |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Active against MRSA |

| Cytotoxicity | Selective towards cancer cells |

| CYP1A2 Interaction | Inhibitory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.